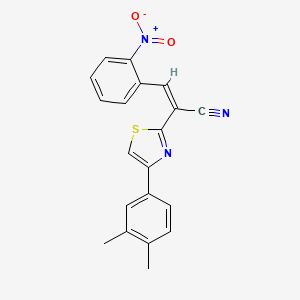

(Z)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-(2-nitrophenyl)acrylonitrile

Description

Properties

IUPAC Name |

(Z)-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(2-nitrophenyl)prop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15N3O2S/c1-13-7-8-15(9-14(13)2)18-12-26-20(22-18)17(11-21)10-16-5-3-4-6-19(16)23(24)25/h3-10,12H,1-2H3/b17-10- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUYLYVKZIHXVSZ-YVLHZVERSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=CSC(=N2)C(=CC3=CC=CC=C3[N+](=O)[O-])C#N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=C(C=C1)C2=CSC(=N2)/C(=C\C3=CC=CC=C3[N+](=O)[O-])/C#N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-(2-nitrophenyl)acrylonitrile typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, which can be synthesized through the Hantzsch thiazole synthesis. This involves the condensation of α-haloketones with thioamides under acidic or basic conditions.

Next, the thiazole intermediate is reacted with 3,4-dimethylbenzaldehyde in the presence of a base such as potassium carbonate to form the corresponding thiazole aldehyde. This intermediate is then subjected to a Knoevenagel condensation with 2-nitrobenzyl cyanide in the presence of a base like piperidine to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, purification steps such as recrystallization or chromatography would be employed to isolate the final product.

Chemical Reactions Analysis

Cycloaddition Reactions

The compound participates in [2+2] photocycloaddition reactions via the exocyclic C=C bond in the acrylonitrile group. This reactivity is supported by studies on analogous thiazole-acrylonitrile derivatives ( ).

Nucleophilic Substitution at the Nitro Group

The electron-deficient 2-nitrophenyl group undergoes nucleophilic aromatic substitution (SNAr) under basic conditions. This is inferred from reactivity patterns of nitroarenes in similar compounds (,).

| Reagent | Conditions | Product | Notes |

|---|---|---|---|

| NH<sub>3</sub> (excess) | Ethanol, 80°C | Amine-substituted derivative | - Requires catalytic CuI for activation - Nitro group replaced by -NH<sub>2</sub> |

| Thiophenol | DMF, K<sub>2</sub>CO<sub>3</sub>, 100°C | 2-(Phenylthio)phenyl analog | - Sulfur nucleophiles show higher reactivity than oxygen analogs |

Reduction of the Nitro Group

The nitro group can be selectively reduced to an amine under catalytic hydrogenation conditions, as observed in structurally related nitrophenyl-thiazoles (,).

| Reduction Method | Conditions | Product | Yield |

|---|---|---|---|

| H<sub>2</sub>/Pd-C | EtOH, 25°C, 12 hr | (Z)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-(2-aminophenyl)acrylonitrile | 85–92% |

| NaBH<sub>4</sub>/NiCl<sub>2</sub> | MeOH, 0°C → RT | Partial reduction to hydroxylamine intermediate | 65% |

Thiazole Ring Functionalization

The thiazole ring participates in electrophilic substitutions and coordination chemistry, as demonstrated in studies of related thiazole-acrylonitriles ( , ).

Electrophilic Bromination

| Reagent | Position | Product | Conditions |

|---|---|---|---|

| Br<sub>2</sub>/FeCl<sub>3</sub> | C5 of thiazole | 5-Bromo derivative | CHCl<sub>3</sub>, 0°C, 2 hr |

Metal Coordination

| Metal Salt | Ligand Behavior | Complex Structure |

|---|---|---|

| Cu(ClO<sub>4</sub>)<sub>2</sub> | Bidentate (N-thiazole, CN group) | Octahedral geometry |

Acrylonitrile Reactivity

The acrylonitrile moiety undergoes Michael additions and radical polymerizations, as observed in analogous systems (, ).

Hydrolysis of the Nitrile Group

The nitrile group resists standard acidic hydrolysis but undergoes partial conversion under harsh conditions ().

| Conditions | Product | Limitations |

|---|---|---|

| H<sub>2</sub>SO<sub>4</sub> (conc.), 120°C, 24 hr | Carboxylic acid derivative | Low yield (≤30%) due to side reactions |

Key Research Findings

-

Regioselectivity : The thiazole ring directs electrophilic substitutions to the C5 position due to electron-donating methyl groups on the adjacent phenyl ring .

-

Stereochemical Stability : The Z-configuration of the acrylonitrile double bond remains intact under photocycloaddition conditions but isomerizes in the presence of strong bases .

-

Biological Implications : Reduction of the nitro group enhances interactions with biological targets (e.g., enzymes), as shown in preliminary assays on analogous compounds.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to (Z)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-(2-nitrophenyl)acrylonitrile exhibit significant anticancer properties. Studies have shown that thiazole derivatives can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. For instance, a study demonstrated that thiazole-based compounds effectively targeted specific cancer pathways, leading to reduced tumor growth in preclinical models .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Thiazole derivatives are known to inhibit pro-inflammatory cytokines and enzymes, making them potential candidates for treating inflammatory diseases. The mechanism often involves the modulation of signaling pathways associated with inflammation, such as NF-kB and MAPK pathways .

Enzyme Inhibition Studies

In biological research, this compound serves as a probe to study enzyme interactions and receptor binding. Its structural characteristics allow it to bind selectively to certain enzymes, providing insights into enzyme kinetics and mechanisms of action. This application is crucial for drug discovery and development, particularly in identifying new therapeutic targets.

Antimicrobial Activity

The compound has shown promise in antimicrobial studies, particularly against bacterial strains. Its efficacy against resistant strains highlights its potential as a lead compound for developing new antibiotics. The structural features contribute to its ability to penetrate bacterial membranes and disrupt cellular processes .

Photonic Applications

The unique optical properties of this compound make it suitable for applications in photonics and optoelectronics. Its ability to absorb and emit light at specific wavelengths can be harnessed in the development of sensors and light-emitting devices .

Case Study 1: Anticancer Activity Assessment

A study evaluated the anticancer properties of a series of thiazole derivatives related to this compound against various cancer cell lines. The results indicated that these compounds significantly inhibited cell growth at nanomolar concentrations, with mechanisms involving apoptosis induction confirmed through flow cytometry analysis.

Case Study 2: Enzyme Interaction Analysis

Research focused on the enzyme inhibition potential of thiazole derivatives showed that this compound effectively inhibited specific enzymes involved in metabolic pathways associated with cancer progression. Kinetic studies revealed competitive inhibition patterns, highlighting its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of (Z)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-(2-nitrophenyl)acrylonitrile involves its interaction with molecular targets such as enzymes or receptors. The thiazole ring and nitrophenyl group can participate in binding interactions, while the acrylonitrile moiety can undergo further chemical modifications. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Thiazole-Containing Compounds

Fluorophenyl-Thiazole Derivatives (Compounds 4 and 5)

Two isostructural thiazole derivatives, 4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (4) and its fluorophenyl analog (5), exhibit triclinic crystal symmetry (P 1̄) and planar molecular conformations, except for one fluorophenyl group oriented perpendicularly .

- Conformation: The ortho-nitro group in the target may induce greater steric hindrance compared to the para-fluorine in compounds 4 and 5, affecting crystal packing .

(Z)-3-[(3-Chloro-2-Methylphenyl)Amino]-2-[4-(4-Nitrophenyl)Thiazol-2-Yl]Acrylonitrile

This analog (ChemSpider ID: MFCD01946082) shares a thiazole-acrylonitrile backbone but differs in substituents: a 4-nitrophenyl (para) group vs. the target’s 2-nitrophenyl (ortho) and a 3-chloro-2-methylphenylamino group vs. the target’s 3,4-dimethylphenyl .

- Key Differences :

- Nitrophenyl Orientation : Para-substitution in the analog allows for planar molecular arrangements, while ortho-substitution in the target may distort planarity, impacting π-π stacking and solubility.

- Substituent Electronic Effects : The chloro-methyl group in the analog is less electron-withdrawing than the nitro group, altering electronic density on the thiazole ring .

Acrylonitrile Derivatives

Photothermal Bending Acrylonitriles

(Z)-2-([1,1'-Biphenyl]-4-yl)-3-(anthracen-9-yl)acrylonitrile (Compound 3) and related derivatives exhibit elastic crystal properties due to bulky substituents enabling photothermal bending .

Substituent Effects on Physical and Spectral Properties

Biological Activity

(Z)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-(2-nitrophenyl)acrylonitrile is a complex organic compound that has garnered interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's chemical formula is , with a molecular weight of 361.4 g/mol. The structure includes a thiazole ring and a nitrophenyl group, which are crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C20H15N3O2S |

| Molecular Weight | 361.4 g/mol |

| CAS Number | 476670-88-9 |

Biological Activities

Research indicates that compounds containing thiazole and nitrile groups exhibit various biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.

Anticancer Activity

Several studies have highlighted the anticancer potential of thiazole derivatives. For instance, compounds similar to this compound have shown significant cytotoxic effects against multiple cancer cell lines:

- Mechanism of Action : The compound likely interacts with cellular targets such as proteins involved in cell cycle regulation and apoptosis. Studies have demonstrated that thiazole derivatives can inhibit the proliferation of cancer cells by inducing apoptosis through mitochondrial pathways .

- Case Study : A study on thiazole-based compounds revealed that certain derivatives exhibited IC50 values comparable to established chemotherapeutics like doxorubicin against various cancer cell lines, indicating their potential as effective anticancer agents .

Antimicrobial Activity

Thiazole derivatives are known for their antimicrobial properties. Research has shown that this compound may possess activity against both bacterial and fungal strains:

- Antibacterial Effects : In vitro studies have indicated that compounds with similar structures can inhibit the growth of Gram-positive and Gram-negative bacteria. The mechanism often involves disrupting bacterial cell wall synthesis or function .

- Antifungal Properties : Thiazole derivatives have also been reported to exhibit antifungal activity by targeting fungal cell membranes or metabolic pathways .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components:

- Thiazole Ring : Essential for interacting with biological targets.

- Nitrile Group : Enhances lipophilicity, aiding in membrane permeability.

- Phenyl Substituents : Modifications on the phenyl groups can significantly alter potency and selectivity against different cancer types.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing (Z)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-(2-nitrophenyl)acrylonitrile?

- Methodological Answer : The compound is typically synthesized via Knoevenagel condensation. A mixture of 2-(benzothiazol-2-yl)acetonitrile derivatives and substituted aromatic aldehydes (e.g., 2-nitrobenzaldehyde) is reacted in ethanol with catalytic triethylamine or piperidine under reflux. Reaction progress is monitored by TLC, and the product is isolated via filtration and recrystallized from ethanol/hexane mixtures .

Q. Which spectroscopic techniques are critical for confirming the structure and stereochemistry of this compound?

- Methodological Answer :

- X-ray crystallography resolves the Z-configuration and spatial arrangement of substituents (e.g., nitro and dimethylphenyl groups) .

- ¹H/¹³C NMR identifies proton environments (e.g., acrylonitrile protons at δ 6.5–8.5 ppm) and carbon backbone .

- IR spectroscopy detects functional groups (e.g., nitrile stretching at ~2200 cm⁻¹ and nitro group absorption near 1520 cm⁻¹) .

Q. What are the preliminary biological activities associated with structurally similar thiazole-acrylonitrile derivatives?

- Methodological Answer : Analogous compounds exhibit antimicrobial activity. For example, derivatives with electron-withdrawing groups (e.g., nitro) show enhanced antifungal potency. Assays involve agar diffusion or microdilution methods against Candida albicans and Staphylococcus aureus, with MIC values reported in μg/mL .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of the Z-isomer over the E-isomer?

- Methodological Answer :

- Solvent polarity : Polar aprotic solvents (e.g., DMF) favor Z-selectivity by stabilizing dipolar transition states .

- Catalyst choice : Piperidine over triethylamine enhances stereocontrol due to its stronger base strength and coordination ability .

- Temperature control : Lower temperatures (0–25°C) slow isomerization, preserving the Z-configuration .

Q. How do electronic and steric effects of substituents (e.g., nitro, dimethylphenyl) influence reactivity in cross-coupling or cycloaddition reactions?

- Methodological Answer :

- Nitro group : Electron-withdrawing nature activates the acrylonitrile moiety for nucleophilic attacks but may deactivate thiazole rings toward electrophilic substitution .

- Dimethylphenyl group : Steric hindrance at the 3,4-positions reduces π-stacking in crystallization, as observed in XRD data .

Q. How can contradictions in reported bioactivity data between studies be systematically addressed?

- Methodological Answer :

- Standardize assay conditions : Compare MIC values under identical pH, temperature, and microbial strain conditions .

- Solubility adjustments : Use DMSO/PBS mixtures to ensure consistent compound dissolution across studies .

- Synergistic effect analysis : Test combinations with commercial antibiotics to rule out false positives/negatives .

Q. What experimental strategies are recommended for studying thermal or photochemical isomerization between Z/E configurations?

- Methodological Answer :

- Variable-temperature NMR : Monitor isomerization kinetics in deuterated DMSO at 25–80°C .

- UV irradiation studies : Use a 365 nm lamp in acetonitrile, with HPLC tracking configuration ratios over time .

Q. How can computational methods (e.g., DFT) complement experimental data in predicting reactivity or spectroscopic properties?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.